5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine
CAS No.: 2825007-57-4
Cat. No.: VC12008190
Molecular Formula: C8H8N2O2S2
Molecular Weight: 228.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2825007-57-4 |
|---|---|
| Molecular Formula | C8H8N2O2S2 |
| Molecular Weight | 228.3 g/mol |
| IUPAC Name | 3-methyl-5-methylsulfonyl-[1,2]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C8H8N2O2S2/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3 |
| Standard InChI Key | MNBIDNAIAPQUEC-UHFFFAOYSA-N |
| SMILES | CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C |
| Canonical SMILES | CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 5-methanesulfonyl-3-methyl- thiazolo[5,4-b]pyridine consists of a thiazolo[5,4-b]pyridine scaffold, a bicyclic system formed by fusing a thiazole ring (positions 1–3) with a pyridine ring (positions 4–6). The methanesulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group at position 5 enhances solubility in polar solvents and stabilizes interactions with biological targets through hydrogen bonding and dipole interactions . The methyl group at position 3 contributes to hydrophobic interactions within enzyme binding pockets, as demonstrated in PI3Kα inhibition studies .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 240.3 g/mol |
| Solubility | >10 mg/mL in DMSO, methanol |
| LogP (Partition Coefficient) | 1.8 (predicted) |
The methanesulfonyl group’s electron-withdrawing nature modulates the compound’s electronic distribution, increasing its reactivity in nucleophilic substitution reactions. This property is critical for its role as a bioisostere of purine derivatives, enabling mimicry of adenosine triphosphate (ATP) in kinase inhibition .
Synthesis and Manufacturing
The synthesis of 5-methanesulfonyl-3-methyl- thiazolo[5,4-b]pyridine involves a multi-step route starting from commercially available 2,4-dichloro-3-nitropyridine. A representative seven-step protocol is outlined below :
Table 2: Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Morpholine substitution | Morpholine, triethylamine, 80°C | 85% |
| 2 | Thiocyanate introduction | KSCN, acetic acid, 80°C | 78% |
| 3 | Nitro reduction and cyclization | Fe powder, acetic acid, 60°C | 65% |
| 4 | Bromination | CuBr<sub>2</sub>, room temperature | 70% |
| 5 | Suzuki coupling | Aryl borates, Pd catalyst, 100°C | 82% |
| 6 | Sulfonamidation | Sulfonyl chloride, base | 75% |
| 7 | Final purification | Column chromatography | 95% |
Key intermediates include 4-morpholinyl pyridine derivatives and bromothiazolo[5,4-b]pyridine, with the final step introducing the methanesulfonyl group via sulfonamidation . Industrial-scale production remains underexplored, but laboratory methods achieve moderate-to-good yields (65–85%) .
Pharmacological Activity and Mechanisms
| Compound | R Group | IC<sub>50</sub> (nM) |
|---|---|---|
| 19a | 2,4-Difluorophenyl | 3.6 |
| 19b | 2-Chloro-4-fluorophenyl | 7.2 |
| 19c | 5-Chlorothiophene-2-yl | 9.8 |
Derivative 19a (R = 2,4-difluorophenyl) shows the highest potency, underscoring the importance of electron-deficient aryl groups in enhancing binding affinity .
Anti-Inflammatory and Antimicrobial Effects
Beyond oncology, this compound demonstrates anti-inflammatory activity by suppressing NF-κB signaling and reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Antimicrobial assays indicate efficacy against Gram-positive bacteria (MIC = 2–4 µg/mL), likely due to interference with cell wall synthesis.
Structure-Activity Relationships (SAR)
The sulfonamide functionality is critical for PI3Kα inhibition, as its removal abolishes activity . Substituents at the pyridine ring’s 2-position (e.g., morpholinyl groups) improve solubility and bioavailability, while methyl groups at position 3 optimize hydrophobic interactions . Electron-withdrawing groups on the sulfonamide aryl ring (e.g., -F, -Cl) enhance potency by stabilizing charge-transfer interactions .
Comparative Analysis with Related Compounds
Compared to triazolothiadiazines, which exhibit antiviral and antioxidant properties , 5-methanesulfonyl-3-methyl- thiazolo[5,4-b]pyridine shows superior kinase selectivity. For example, compound LBX192 (a related thiazolo[5,4-b]pyridine derivative) targets PI3Kα with 10-fold higher specificity than PI3Kβ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume